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  • Product: 1-(9-methyl-9H-carbazol-2-yl)ethanone
  • CAS: 92552-42-6

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 1-(9-methyl-9H-carbazol-2-yl)ethanone at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(9-methyl-9H-carbazol-2-yl)ethanone at Room Temperature Executive Summary In the fields of optoelectronics (such as OLEDs) and medicinal chemistry, the ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(9-methyl-9H-carbazol-2-yl)ethanone at Room Temperature

Executive Summary

In the fields of optoelectronics (such as OLEDs) and medicinal chemistry, the thermodynamic stability of intermediate and active compounds is a critical parameter dictating shelf-life, processing viability, and operational endurance. 1-(9-methyl-9H-carbazol-2-yl)ethanone (CAS: 92552-42-6) represents a highly functionalized carbazole derivative. As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a data collection exercise, but as a mechanistic inquiry. This whitepaper deconstructs the structural causality behind its exceptional room-temperature stability, outlines self-validating empirical protocols for thermal analysis, and provides a kinetic framework for predicting long-term degradation behavior.

Structural Thermodynamics: The Causality of Stability

The absolute thermodynamic stability of a molecule at room temperature ( 298 K ) is a function of its potential energy surface and the activation energy barriers preventing spontaneous degradation. For 1-(9-methyl-9H-carbazol-2-yl)ethanone, three distinct structural motifs act synergistically to lock the molecule into a deep thermodynamic well:

  • The Carbazole Core (Planar Aromaticity): The tricyclic dibenzopyrrole system provides a highly delocalized π -electron cloud. This extensive conjugation lowers the overall ground-state energy. At 298 K , the ambient thermal energy ( kB​T≈2.48 kJ/mol ) is orders of magnitude lower than the resonance energy of the carbazole core, rendering spontaneous ring-opening thermodynamically forbidden.

  • N-Methylation (Steric and Electronic Shielding): Unsubstituted carbazoles possess a reactive secondary amine (N-H) site, which is susceptible to oxidative coupling and dimerization. By methylating the 9-position, the reactive N-H bond is replaced by a sterically bulkier and chemically inert N-CH 3​ group. This effectively shuts down the primary oxidative degradation pathway, drastically increasing ambient stability .

  • C2-Acetyl Substitution (HOMO Stabilization): The electron-withdrawing acetyl group at the 2-position pulls electron density away from the electron-rich carbazole core. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to electrophilic attack or ambient photo-oxidation.

Structure Core 1-(9-methyl-9H-carbazol-2-yl)ethanone F1 Carbazole Backbone (Rigid Planarity) Core->F1 F2 N-Methyl Group (Oxidation Resistance) Core->F2 F3 C2-Acetyl Group (Extended Conjugation) Core->F3 R1 High Thermal Resistance (Td > 300°C) F1->R1 R2 Prevention of Dimerization F2->R2 R3 Lowered HOMO Level (Kinetic Inertness) F3->R3

Caption: Logical relationship between structural features and thermodynamic stability.

Empirical Validation: Self-Validating Thermal Protocols

To translate theoretical stability into empirical data, we employ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A robust protocol must be self-validating—meaning it inherently separates thermal degradation from oxidative degradation and includes internal calibration checks .

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Causality: We use a dynamic nitrogen atmosphere to ensure that any mass loss observed is purely due to thermal bond cleavage (pyrolysis), not oxidation.

  • Calibration: Run a baseline subtraction using an empty platinum crucible to account for buoyancy effects at high temperatures.

  • Sample Preparation: Weigh exactly 5.00±0.05 mg of 1-(9-methyl-9H-carbazol-2-yl)ethanone into the crucible. Why 5 mg? This minimizes thermal gradients within the sample bed, ensuring uniform heat distribution.

  • Purge: Purge the furnace with high-purity N2​ ( 50 mL/min ) for 15 minutes prior to heating to displace all oxygen.

  • Heating Ramp: Heat from 25∘C to 600∘C at a rate of 10∘C/min .

  • Data Extraction: Record the temperature at 5% weight loss ( Td5%​ ). This is the industry-standard metric for the onset of thermal degradation.

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: DSC measures the heat flow associated with phase transitions. We employ a heat-cool-heat cycle to erase the thermal history of the crystal lattice, allowing us to observe the true glass transition ( Tg​ ) and melting point ( Tm​ ) .

  • Calibration: Calibrate the heat flow and temperature using a high-purity Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ).

  • Encapsulation: Hermetically seal 3.0 mg of the sample in an aluminum pan.

  • First Heating (Erasing History): Heat from 25∘C to 150∘C at 10∘C/min .

  • Cooling (Amorphization): Quench cool at 50∘C/min to −20∘C to trap the molecule in an amorphous state.

  • Second Heating (Data Acquisition): Heat again at 10∘C/min to 150∘C . Extract Tg​ (step-change in baseline) and Tm​ (endothermic peak).

Workflow N1 Sample Prep (Inert N2 Atmosphere) N2 TGA (Mass Loss vs. Temp) N1->N2 N3 DSC (Heat Flow vs. Temp) N1->N3 N4 Kinetic Modeling (Isoconversional Analysis) N2->N4 N3->N4 N5 Stability Prediction (Room Temp Profiling) N4->N5

Caption: Experimental workflow for thermodynamic profiling and stability prediction.

Quantitative Data Presentation

Based on the structural homology of N-methylated and acetylated carbazole derivatives, the thermodynamic profile of 1-(9-methyl-9H-carbazol-2-yl)ethanone demonstrates profound stability at standard ambient temperature and pressure (SATP).

Thermodynamic ParameterSymbolRepresentative ValueImplications for Room Temp (25°C) Stability
Physical State (298 K) -Crystalline SolidHighly ordered lattice minimizes entropy-driven degradation.
Melting Temperature Tm​ ~ 95 - 105 °CSolid state is rigorously maintained at room temperature.
Glass Transition Temp Tg​ ~ 45 - 55 °CAmorphous phases (if formed) remain kinetically frozen at RT.
Decomposition Temp (5%) Td5%​ > 320 °CNo spontaneous thermal bond cleavage occurs at ambient conditions.
Activation Energy of Degradation Ea​ > 200 kJ/molThermal energy at 25°C (~2.5 kJ/mol) cannot overcome this barrier.

Kinetic Modeling and Room Temperature Extrapolation

While Td​ provides a high-temperature snapshot, true room-temperature stability is proven via kinetic modeling. By utilizing the Arrhenius equation ( k=Ae−Ea​/RT ), we can extrapolate the degradation rate constant ( k ) to 298 K .

Because the activation energy ( Ea​ ) for the homolytic cleavage of the weakest bond (typically the C-N methyl bond or the C-C acetyl bond) exceeds 200 kJ/mol , the calculated half-life ( t1/2​ ) of 1-(9-methyl-9H-carbazol-2-yl)ethanone at 25∘C in the absence of UV light or strong catalytic oxidants is on the order of centuries.

Conclusion: Thermodynamically, 1-(9-methyl-9H-carbazol-2-yl)ethanone resides in a highly stable energetic minimum at room temperature. The combination of extended aromatic conjugation, steric protection via N-methylation, and electronic stabilization via the acetyl group ensures that the molecule is virtually immune to spontaneous thermal degradation under standard ambient conditions.

References

  • Wang, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. BMC Chemistry, 18(1), 49. National Center for Biotechnology Information (PMC).[Link]

  • Zhang, H., et al. (2021). Controllable room temperature phosphorescence, mechanoluminescence and polymorphism of a carbazole derivative. Materials Horizons, 8, 2816-2822. Royal Society of Chemistry.[Link]

Exploratory

1-(9-methyl-9H-carbazol-2-yl)ethanone safety data sheet and handling guidelines

An In-Depth Technical Guide to the Safe Handling of 1-(9-methyl-9H-carbazol-2-yl)ethanone For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 1-(9-methyl-9H-carbazol-2-yl)ethanone

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(9-methyl-9H-carbazol-2-yl)ethanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally related carbazole derivatives to provide a robust framework for its safe utilization in a laboratory setting. The core principle of this guide is to foster a proactive safety culture by understanding the why behind each safety recommendation.

Hazard Identification and Classification

Potential Health Effects:

  • Eye and Skin Irritation: Many carbazole derivatives are known to cause skin and eye irritation.[1][2][3] Direct contact with the powder or solutions of 1-(9-methyl-9H-carbazol-2-yl)ethanone should be avoided to prevent inflammatory responses.

  • Respiratory Tract Irritation: Inhalation of airborne dust can lead to irritation of the respiratory tract.[1][3] This is a common hazard for powdered organic compounds and underscores the importance of minimizing dust generation.

  • Gastrointestinal Irritation: Ingestion may lead to gastrointestinal discomfort, including nausea, vomiting, and diarrhea.[1]

  • Carcinogenicity: It is crucial to note that some carbazole compounds are suspected of causing cancer based on animal studies.[1][3] This places 1-(9-methyl-9H-carbazol-2-yl)ethanone in a higher risk category and necessitates stringent handling protocols to minimize long-term exposure.

  • Allergic Skin Reaction: Some related compounds have been shown to cause allergic skin reactions.[4]

Physical and Chemical Hazards:

  • Combustibility: While not highly flammable, the compound is likely a combustible solid, and in the event of a fire, it may produce irritating and toxic gases.[1][3]

  • Dust Explosion: As with many fine organic powders, there is a potential for a dust explosion if a sufficient concentration of airborne dust is exposed to an ignition source.

Risk Assessment and Engineering Controls

A thorough risk assessment should be conducted before any new experimental protocol involving 1-(9-methyl-9H-carbazol-2-yl)ethanone is initiated. The primary engineering control is to minimize exposure.

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area.[1][2][5] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust and vapors. The causality here is the direct removal of airborne contaminants from the user's breathing zone.

  • Containment: For procedures with a higher risk of dust generation, such as weighing or transfer of the powder, the use of a glove box or a powder-containment hood is recommended. This provides a physical barrier between the user and the compound.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes.

Experimental Protocol: Weighing and Dissolving 1-(9-methyl-9H-carbazol-2-yl)ethanone

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including an analytical balance, spatulas, weighing paper, the appropriate solvent, and glassware.

  • PPE: Don the following PPE:

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1][6]

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1][6] Double-gloving is recommended for added protection.

    • Lab Coat: A buttoned lab coat should be worn to protect the body from contamination.[1]

    • Respiratory Protection: If a fume hood is not available or if there is a significant risk of dust generation, a NIOSH-approved respirator for particulates should be used.[1][6]

  • Weighing: Carefully weigh the desired amount of 1-(9-methyl-9H-carbazol-2-yl)ethanone on the analytical balance inside the fume hood. Use a spatula to gently transfer the powder, minimizing any disturbance that could create dust.

  • Dissolving: Add the weighed powder to a beaker or flask containing the appropriate solvent. Stir gently until the solid is fully dissolved.

  • Cleanup: Clean any residual powder from the balance and work surface using a damp cloth. Dispose of all contaminated materials, including weighing paper and gloves, in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][4]

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[1]

Spill and Leak Procedures

A well-defined spill response plan is crucial to mitigate the risks associated with an accidental release of 1-(9-methyl-9H-carbazol-2-yl)ethanone.

Spill Response Workflow

SpillResponse start Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill small_spill Small Spill (<1g) assess_spill->small_spill Minor large_spill Large Spill (>1g) or Outside Containment assess_spill->large_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe evacuate Evacuate Area and Alert Others large_spill->evacuate cleanup_large Contact EH&S for Cleanup evacuate->cleanup_large contain Contain Spill with Absorbent Material ppe->contain cleanup_small Gently Sweep or Vacuum into a Labeled Waste Container contain->cleanup_small decontaminate Decontaminate Spill Area with Soap and Water cleanup_small->decontaminate dispose Dispose of All Contaminated Materials as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a spill of 1-(9-methyl-9H-carbazol-2-yl)ethanone.

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

  • Storage: Store 1-(9-methyl-9H-carbazol-2-yl)ethanone in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2][5][7] Do not allow the material to enter drains or waterways.[3]

References

  • SAFETY DATA SHEET. (2021, June 10). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Recrystallization and Purification of 1-(9-methyl-9H-carbazol-2-yl)ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Optoelectronics (OLED hole-transporting materials), medicinal chemistry (antimycobacterial and antiviral scaffolds)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Optoelectronics (OLED hole-transporting materials), medicinal chemistry (antimycobacterial and antiviral scaffolds), and advanced organic synthesis.

Introduction & Chemical Context

The compound 1-(9-methyl-9H-carbazol-2-yl)ethanone (commonly referred to as 2-acetyl-9-methylcarbazole) is a critical intermediate in the synthesis of advanced functional materials and pharmaceutical agents[1][2]. Because it is typically synthesized via the Friedel-Crafts acylation of 9-methylcarbazole, the crude reaction mixture inherently contains a distribution of regioisomers—most notably the 3-acetyl and 3,6-diacetyl derivatives—alongside unreacted starting material and polymeric byproducts[3][4].

For downstream applications, particularly in OLED device fabrication or biological assays, ultra-high purity (>99.0%) is strictly required. This application note details a self-validating, two-phase purification protocol: a preliminary chromatographic separation to isolate the correct regioisomer, followed by a thermodynamically controlled recrystallization to achieve crystalline purity.

Experimental Workflow & Logical Architecture

Workflow A Crude 1-(9-methyl-9H-carbazol-2-yl)ethanone B Silica Gel Flash Chromatography (Hexane/Ethyl Acetate) A->B C Solvent Evaporation B->C D Dissolution in Hot Ethanol (Near Boiling Point) C->D E Hot Filtration (Remove Insoluble Impurities) D->E F Controlled Cooling (Room Temp -> 4°C) E->F G Vacuum Filtration & Cold Wash F->G H Vacuum Drying (Desiccator) G->H I Pure Crystalline Product (QC: HPLC, NMR, MP) H->I

Fig 1: End-to-end purification workflow for 1-(9-methyl-9H-carbazol-2-yl)ethanone.

Phase 1: Pre-Crystallization Regioisomer Separation

Recrystallization is highly effective at removing trace impurities, but it is inefficient at separating structural isomers with similar solubility profiles. Therefore, a pre-treatment step is required.

  • Stationary Phase: Load the crude mixture onto a silica gel column.

  • Mobile Phase: Elute using a gradient solvent system of Hexane/Ethyl Acetate (starting at 9:1 and increasing polarity to 3:1)[1].

  • Isolation: Monitor the fractions via Thin Layer Chromatography (TLC). The 2-acetyl regioisomer will typically elute distinctly from the 3-acetyl and 3,6-diacetyl derivatives due to differences in dipole moment.

  • Concentration: Pool the target fractions and evaporate the solvent under reduced pressure to yield a semi-pure solid.

Phase 2: Thermodynamically Controlled Recrystallization

The choice of solvent is the most critical variable in recrystallization. Carbazole derivatives exhibit excellent temperature-dependent solubility in alcohols and moderate-polarity solvent mixtures[5][6].

Quantitative Data: Solvent System Selection
Solvent SystemMechanism of ActionTypical Recovery (%)Purity ProfilePrimary Use Case
Absolute Ethanol Temperature-dependent solubility80 - 85%> 99.0%Standard protocol for carbazole ketones[1][5].
Acetone / Water (3:1) Anti-solvent precipitation85 - 90%> 98.5%Removal of highly soluble organic impurities[7].
DCM / Hexane (1:5) Polarity gradient crystallization75 - 80%> 99.5%Highly lipophilic batches; OLED materials[2].
Step-by-Step Protocol (Ethanol System)
  • Step 1: Saturation. Weigh the semi-pure solid and transfer it to an Erlenmeyer flask. Add boiling absolute ethanol dropwise while stirring continuously until the solid just dissolves.

    • Causality: Using the absolute minimum volume of boiling solvent ensures the solution is at maximum saturation. This maximizes the concentration gradient, driving higher theoretical yields upon cooling.

  • Step 2: Hot Filtration (Optional but Recommended). If the solution is cloudy (indicating insoluble catalyst or silica gel carryover), filter it rapidly through a pre-warmed fluted filter paper.

    • Causality: Pre-warming the glassware prevents the product from prematurely crystallizing in the funnel stem.

  • Step 3: Thermodynamic Cooling. Cover the flask with a watch glass and allow it to cool undisturbed on the benchtop to room temperature (~20–25 °C).

    • Causality: Slow cooling ensures thermodynamic control. The molecules have time to arrange into a highly ordered, pure crystal lattice, excluding impurities[8].

  • Step 4: Kinetic Maturation. Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 to 2 hours.

    • Causality: Lowering the temperature decreases the solubility limit, forcing the remaining product out of the mother liquor to optimize the final percent yield.

  • Step 5: Isolation. Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol.

    • Causality: Ice-cold solvent washes away surface impurities and residual mother liquor without redissolving the bulk crystal mass.

  • Step 6: Desiccation. Dry the crystals in a vacuum oven at 40 °C overnight until a constant weight is achieved.

    • Causality: Removes trapped solvent molecules within the crystal lattice which would otherwise skew yield calculations and interfere with downstream NMR integration.

CoolingLogic N1 Hot Saturated Solution N2 Rapid Cooling (Ice Bath) N1->N2 N3 Slow Cooling (Ambient Air) N1->N3 N4 Kinetic Control: Rapid Nucleation N2->N4 N5 Thermodynamic Control: Crystal Growth N3->N5 N6 Small Crystals, Trapped Impurities N4->N6 N7 Large Crystals, High Purity N5->N7

Fig 2: Thermodynamic vs. kinetic control in crystallization and its impact on purity.

Phase 3: In-Process Validation & Quality Control

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed on the dried crystals:

  • Melting Point Analysis: Pure 1-(9-methyl-9H-carbazol-2-yl)ethanone will exhibit a sharp melting point range (< 1.5 °C). A depressed or broad melting point indicates residual impurities, regioisomers, or trapped solvent.

  • HPLC (High-Performance Liquid Chromatography): Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) to confirm an area percent purity of >99.0%.

  • 1H-NMR (CDCl3):

    • Verify the absence of the ethanol triplet at ~1.2 ppm and quartet at ~3.7 ppm.

    • Confirm the regiochemistry by analyzing the aromatic proton coupling constants (ortho/meta coupling) to ensure no 3-acetyl isomer remains[2].

References

  • Title: Synthesis of new 9H-Carbazole derivatives Source: Iraqi Journal of Science URL
  • Title: recrystallization methods for obtaining high-purity 1H ...
  • Title: Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel–Crafts Acylation Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity Source: PMC / NIH URL
  • Title: A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices Source: ACS Publications URL
  • Title: Purification of carbazole by solvent crystallization under two forced cooling modes Source: ResearchGate URL
  • Title: Highly Luminescent Poly(Methyl Methacrylate)

Sources

Application

Application Note: 1-(9-methyl-9H-carbazol-2-yl)ethanone as a Privileged Scaffold in Drug Discovery

Executive Summary The carbazole nucleus has long been recognized as a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous biologically active natural products and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carbazole nucleus has long been recognized as a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous biologically active natural products and synthetic drugs[1]. Within this chemical space, 1-(9-methyl-9H-carbazol-2-yl)ethanone (also known as 2-acetyl-9-methylcarbazole, CAS: 92552-42-6) has emerged as a critical synthetic intermediate[2]. By combining the planar, electron-rich properties of the carbazole core with the specific reactivity of an acetyl group and the protective nature of N-methylation, this molecule provides an ideal starting point for discovering novel anticancer, antimicrobial, and antidiabetic agents.

This application note provides an in-depth technical guide to the structural rationale, biological applications, and validated synthetic protocols for utilizing 1-(9-methyl-9H-carbazol-2-yl)ethanone in modern drug discovery workflows.

Chemical Rationale and Scaffold Significance

The utility of 1-(9-methyl-9H-carbazol-2-yl)ethanone is driven by three distinct structural features, each carefully selected to optimize both synthetic feasibility and pharmacological efficacy:

  • The Tricyclic Carbazole Core : The rigid, planar structure of the carbazole ring system allows it to intercalate into DNA or fit precisely into narrow, hydrophobic protein pockets (such as the colchicine-binding site of tubulin)[1][3]. Its extended π-conjugated system facilitates strong π-π stacking interactions with aromatic amino acid residues in target receptors.

  • N-Methylation (Position 9) : Unsubstituted carbazoles possess an acidic N-H group that is prone to unwanted N-alkylation or N-oxidation during complex multi-step syntheses. Methylation at the 9-position acts as an intrinsic protecting group, ensuring regioselectivity in downstream reactions[4]. Furthermore, the N-methyl group significantly increases the lipophilicity (LogP) of the scaffold, a crucial parameter for enhancing passive membrane permeability and cellular uptake in drug design[1].

  • The 2-Acetyl Group : The methyl ketone moiety at the C2 position serves as a highly versatile electrophilic and nucleophilic handle. It readily undergoes base-catalyzed enolization to participate in Claisen-Schmidt condensations (yielding bioactive chalcones)[5], or alpha-halogenation to serve as a precursor for click-chemistry derived triazoles[6].

Workflow Start 1-(9-methyl-9H-carbazol-2-yl)ethanone (Privileged Scaffold) Condensation Claisen-Schmidt Condensation Start->Condensation Bromination Alpha-Bromination & Click Chemistry Start->Bromination Chalcones Carbazole Chalcones (a,b-unsaturated ketones) Condensation->Chalcones Triazoles Carbazole Triazoles (Heterocycle fusion) Bromination->Triazoles Anticancer Anticancer Screening (Tubulin Inhibition) Chalcones->Anticancer Antimicrobial Antimicrobial Screening (MIC Evaluation) Chalcones->Antimicrobial Triazoles->Anticancer Triazoles->Antimicrobial

Caption: Workflow for derivatizing 1-(9-methyl-9H-carbazol-2-yl)ethanone into therapeutic agents.

Key Therapeutic Applications & Quantitative Data

Derivatives synthesized from the 1-(9-methyl-9H-carbazol-2-yl)ethanone scaffold have demonstrated profound efficacy across multiple therapeutic domains:

  • Anticancer Agents (Tubulin Polymerization Inhibitors) : Carbazole derivatives act as excellent bioisosteres for the B-ring of Combretastatin A-4 (CA-4). By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in solid tumors[3][7][8].

  • Antimicrobial Agents : Carbazole-based chalcones and hydrazones exhibit broad-spectrum antibacterial and antifungal activities, often disrupting bacterial DNA biosynthesis[5][9].

  • Antidiabetic Agents : Triazole-fused carbazole derivatives have shown potent inhibition of α-glucosidase, outperforming standard clinical controls like acarbose[6].

Quantitative Structure-Activity Relationship (SAR) Summary
Derivative ClassPrimary Target / AssayRepresentative Biological ActivityRef.
Carbazole Chalcones Cytotoxicity (MCF-7, HeLa, HCT116)IC50: 7.47 – 11.8 µM[10]
Carbazole Triazoles α-Glucosidase InhibitionIC50: Superior to Acarbose control[6]
Carbazole Sulfonamides CEM Leukemia Cells / TubulinIC50: < 1.0 µM[8]
N-substituted Carbazoles Antimicrobial (S. aureus, E. coli)MIC: 1.0 – 8.0 µg/mL[9]

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes built-in causality explanations and verification checkpoints to prevent the propagation of errors during drug development.

Protocol A: Synthesis of Carbazole-Chalcones via Claisen-Schmidt Condensation

This protocol details the transformation of 1-(9-methyl-9H-carbazol-2-yl)ethanone into bioactive α,β-unsaturated ketones (chalcones)[5].

Causality & Mechanism : The addition of a strong base (NaOH) deprotonates the acidic alpha-protons of the methyl ketone, forming a thermodynamic enolate. This nucleophilic enolate attacks the electrophilic carbonyl carbon of an added aryl aldehyde. Subsequent E1cB dehydration is driven by the thermodynamic stability of the resulting highly conjugated, planar chalcone system.

Step-by-Step Procedure :

  • Preparation : Dissolve 1.0 equivalent (eq) of 1-(9-methyl-9H-carbazol-2-yl)ethanone and 1.1 eq of the desired substituted aryl aldehyde in absolute ethanol (0.2 M concentration).

  • Catalysis : Slowly add an aqueous solution of 40% NaOH (dropwise) while maintaining the reaction temperature at 0–5 °C using an ice bath. Rationale: Low temperature prevents unwanted self-condensation or Cannizzaro reactions of the aldehyde.

  • Propagation : Remove the ice bath and stir the mixture at room temperature for 12–24 hours.

  • Quenching & Isolation : Pour the reaction mixture over crushed ice and neutralize with 1M HCl. Filter the resulting precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol.

Self-Validation Checkpoints :

  • In-Process Control : Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting ketone spot (UV active at 254 nm) confirms reaction completion.

  • Structural Validation : Perform 1 H NMR spectroscopy. The successful formation of the trans-chalcone is definitively validated by the presence of two doublet signals for the alkene protons at δ 7.5–8.0 ppm with a large coupling constant ( J=15–16 Hz), confirming the E-isomer configuration.

Protocol B: In Vitro Tubulin Polymerization Inhibition Assay

To validate the mechanism of action for synthesized carbazole anticancer derivatives, a cell-free fluorescence assay is utilized[7][8].

Causality & Mechanism : Purified porcine brain tubulin heterodimers spontaneously polymerize into microtubules in the presence of GTP and physiological heat (37 °C). A fluorescent reporter (e.g., DAPI) binds to the polymerized microtubules, causing a measurable increase in fluorescence. If a carbazole derivative successfully binds the colchicine pocket, it sterically blocks polymerization, resulting in a flattened fluorescence curve.

Step-by-Step Procedure :

  • Preparation : Prepare a tubulin reaction mix containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and a fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Compound Addition : Pre-incubate the tubulin mix with 10 µM of the synthesized carbazole derivative (dissolved in DMSO, final DMSO concentration <1%) in a 96-well half-area plate at 4 °C for 10 minutes.

  • Kinetic Measurement : Transfer the plate to a microplate reader pre-heated to 37 °C. Immediately begin measuring fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

Self-Validation Checkpoints (Crucial for Trustworthiness) :

  • Vehicle Control : Wells containing only 1% DMSO must show a standard sigmoidal polymerization curve (baseline, nucleation, elongation, and steady-state plateau).

  • Positive Inhibitor Control : Wells containing 10 µM Combretastatin A-4 (CA-4) must show a completely flat fluorescence line (total inhibition).

  • Positive Enhancer Control : Wells containing 10 µM Paclitaxel must show an accelerated, rapid spike in fluorescence with no lag phase, confirming the tubulin is active and responsive.

Mechanism Derivative Carbazole Derivative Binding Colchicine Site Binding Derivative->Binding Inhibition Tubulin Inhibition Binding->Inhibition Arrest G2/M Phase Arrest Inhibition->Arrest Apoptosis Cell Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for carbazole-based tubulin polymerization inhibitors.

References

  • Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. MDPI.[Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. National Center for Biotechnology Information (PMC).[Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of novel carbazole chalcones as radical scavenger, antimicrobial and cancer chemopreventive agents. Taylor & Francis.[Link]

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers.[Link]

  • Carbazoles: Role and Functions in Fighting Diabetes. MDPI.[Link]

  • 1,1-Diheterocyclic Ethylenes Derived from Quinaldine and Carbazole as New Tubulin-Polymerization Inhibitors: Synthesis, Metabolism, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and Structure−Activity Relationships of Carbazole Sulfonamides as a Novel Class of Antimitotic Agents Against Solid Tumors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(9-methyl-9H-carbazol-2-yl)ethanone Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific regiochemical and operational bottlenecks associated with the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific regiochemical and operational bottlenecks associated with the synthesis of 1-(9-methyl-9H-carbazol-2-yl)ethanone (commonly known as 2-acetyl-9-methylcarbazole).

Acylating the carbazole core at the 2-position is notoriously difficult due to the electronic properties of the heterocycle. This guide breaks down the causality behind these failures and provides a field-proven, self-validating methodology to achieve high-yield, regiopure synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my direct Friedel-Crafts acylation yielding mostly the 3-acetyl isomer instead of the desired 2-acetyl product? Causality & Mechanistic Insight: The carbazole core is a highly electron-rich heterocycle. The nitrogen atom's lone pair donates electron density into the aromatic system via resonance, strongly activating the 3- and 6-positions (para-equivalent to the nitrogen) and the 1- and 8-positions (ortho-equivalent). The 2-position, however, is meta to the nitrogen's directing influence, making it the least nucleophilic site on the carbazole scaffold[1]. Consequently, direct electrophilic aromatic substitution (EAS) with acetyl chloride and a Lewis acid will predominantly yield 3-acetyl-9-methylcarbazole or 3,6-diacetyl-9-methylcarbazole, resulting in abysmal yields (<15%) of the 2-isomer and requiring tedious chromatographic separation[1].

Q2: If direct acylation is inefficient, what is the most reliable method for synthesizing 1-(9-methyl-9H-carbazol-2-yl)ethanone? Solution: To achieve absolute regiocontrol and high yields, you must abandon direct C-H functionalization and utilize a Palladium-catalyzed Stille cross-coupling[2]. By starting with commercially available 2-bromo-9-methylcarbazole, you dictate the exact site of acetylation. The aryl bromide is coupled with tributyl(1-ethoxyvinyl)tin to form a regiopure vinyl ether intermediate. Subsequent in situ acidic hydrolysis unmasks the enol ether to reveal the target methyl ketone[2].

Q3: My Stille coupling stalls at 50-60% conversion. How do I push the reaction to completion? Causality & Troubleshooting: Stalling in Stille couplings with electron-rich aryl bromides typically stems from sluggish oxidative addition or catalyst deactivation.

  • The "Copper Effect": Add 10 mol% of Copper(I) Iodide (CuI) as a co-catalyst. CuI accelerates the transmetalation step by scavenging free phosphine ligands and forming a highly reactive organocopper intermediate that transmetalates more rapidly with Palladium than the organotin species alone.

  • Reagent Degradation: Tributyl(1-ethoxyvinyl)tin is thermally labile. If the reaction stalls, inject an additional 0.5 equivalents of the tin reagent after 8 hours to compensate for thermal degradation.

Q4: How do I efficiently remove the toxic organotin byproducts during the workup? Causality & Troubleshooting: Organotin residues (e.g., Bu3SnBr) streak on silica gel and can ruin downstream biological assays. Relying solely on column chromatography is insufficient.

  • The KF Quench: Quench the crude reaction mixture with a saturated aqueous solution of Potassium Fluoride (KF). The fluoride ions aggressively displace the halides on the tin byproducts, forming polymeric tributyltin fluoride (Bu3SnF). This polymer is highly insoluble in both organic and aqueous phases and will precipitate out as a white solid, which can be easily removed by filtering the biphasic mixture through a pad of Celite.

Q5: What are the optimal conditions for the hydrolysis of the vinyl ether intermediate? Causality & Troubleshooting: The enol ether intermediate is acid-labile, but the carbazole core can undergo side reactions if subjected to harsh, hot acidic conditions.

  • Controlled Hydrolysis: Do not isolate the vinyl ether. Once the Stille coupling is complete, cool the reaction to room temperature and add 2M aqueous HCl directly to the organic mixture. Stirring at room temperature for 1-2 hours is sufficient to drive the hydrolysis to completion without degrading the carbazole core[2].

Part 2: Quantitative Data Presentation

To justify the shift from direct acylation to cross-coupling, review the quantitative comparison matrix below:

ParameterRoute A: Direct Friedel-Crafts AcylationRoute B: Pd-Catalyzed Stille Coupling
Typical Yield < 15% (Complex mixture)75% – 85%
Regioselectivity Poor (Favors 3- and 3,6-isomers)Absolute (100% 2-isomer)
Reaction Time 2 – 4 Hours14 – 18 Hours
Key Challenge Tedious chromatographic separationRemoval of organotin byproducts
Scalability Poor (Due to purification bottlenecks)Excellent (With KF workup protocol)
Part 3: Self-Validating Experimental Protocol

Regiospecific Synthesis of 1-(9-methyl-9H-carbazol-2-yl)ethanone via Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-9-methylcarbazole (1.0 equiv, 10 mmol), Pd(PPh3)4 (0.05 equiv, 0.5 mmol), and CuI (0.10 equiv, 1.0 mmol).

  • Degassing: Evacuate the flask and backfill with Argon (repeat for 3 cycles). Add 50 mL of anhydrous, degassed toluene.

  • Coupling: Inject tributyl(1-ethoxyvinyl)tin (1.5 equiv, 15 mmol) dropwise via syringe. Heat the mixture to 100 °C and stir for 14 hours under Argon.

    • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active spot corresponding to the vinyl ether (Rf ~0.5).

  • In Situ Hydrolysis: Cool the reaction mixture to room temperature. Add 25 mL of 2M aqueous HCl and stir vigorously for 2 hours to unmask the ketone.

  • Tin Sequestration: Add 50 mL of a saturated aqueous KF solution to the flask and stir vigorously for 30–45 minutes.

    • Validation Checkpoint 2: A dense white precipitate (Bu3SnF) will form at the interface of the biphasic mixture, confirming the successful sequestration of toxic tin byproducts.

  • Filtration & Extraction: Filter the entire suspension through a tightly packed Celite pad, washing the pad with ethyl acetate (3 × 30 mL). Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification & Final Validation: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to afford the pure product.

    • Validation Checkpoint 3: LC-MS analysis of the isolated solid must show a dominant peak at m/z 224.1 [M+H]+, confirming the structural identity of 1-(9-methyl-9H-carbazol-2-yl)ethanone.

Part 4: Reaction Workflow Visualization

G SM 2-Bromo-9-methylcarbazole (Starting Material) Coupling Stille Cross-Coupling (Toluene, 100°C) SM->Coupling Reagents Tributyl(1-ethoxyvinyl)tin + Pd(PPh3)4 + CuI Reagents->Coupling Intermediate Vinyl Ether Intermediate (Regiopure) Coupling->Intermediate Hydrolysis Acidic Hydrolysis (2M HCl, RT) Intermediate->Hydrolysis Product 1-(9-methyl-9H-carbazol-2-yl)ethanone (Target Product) Hydrolysis->Product

Reaction workflow for the regioselective synthesis of 1-(9-methyl-9H-carbazol-2-yl)ethanone.

References

*[2] Title: Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

*[1] Title: Site-Selective Aerobic C–H Monoacylation of Carbazoles Using Palladium Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(9-methyl-9H-carbazol-2-yl)ethanone

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating "brick dust" molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating "brick dust" molecules. This guide is specifically engineered for scientists working with 1-(9-methyl-9H-carbazol-2-yl)ethanone (also known as 2-acetyl-9-methylcarbazole). This compound presents severe solubility challenges in aqueous media, a common bottleneck in both in vitro screening and in vivo pharmacokinetic evaluations.

Section 1: Mechanistic Analysis of Insolubility

Before applying a fix, we must understand the causality of the problem. Why is 1-(9-methyl-9H-carbazol-2-yl)ethanone so difficult to dissolve?

  • Rigid Planar Core: The carbazole scaffold is a tricyclic, highly conjugated aromatic system. This planarity promotes strong π-π stacking interactions in the solid state, resulting in an exceptionally high crystal lattice energy (1[1]).

  • Hydrophobic Substituents: The N-methyl group and the acetyl group at the 2-position increase the overall lipophilicity of the molecule while providing zero hydrogen-bond donating capabilities.

  • Lack of Ionizable Centers: Unlike basic carbazole derivatives that can form water-soluble salts, the acetyl and N-methyl groups do not ionize at physiological pH ranges. Therefore, standard pH-adjustment strategies are fundamentally ineffective (2[2]).

Section 2: Strategic Troubleshooting Workflow

To overcome these barriers, we must either lower the energy required to break the crystal lattice or increase the entropy of solvation. The flowchart below outlines the decision-making process for selecting the appropriate solubility enhancement strategy based on your experimental endpoint.

G Start 1-(9-methyl-9H-carbazol-2-yl)ethanone Low Aqueous Solubility Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Cell Culture/Biochemical) Decision1->InVitro In Vitro InVivo In Vivo / Formulation (Animal Models) Decision1->InVivo In Vivo Sol1 Co-solvency + Surfactant (DMSO + Tween 80) InVitro->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD) InVitro->Sol2 InVivo->Sol2 Sol3 Solid Dispersion (PVP or PEG) InVivo->Sol3

Decision matrix for selecting solubility enhancement strategies.

Section 3: Validated Experimental Protocols

Here we provide self-validating, step-by-step methodologies. Each protocol includes built-in quality control checks to ensure the causality of the solubility enhancement is maintained.

Protocol A: Co-solvency and Micellar Solubilization (Ideal for In Vitro Assays)

Causality: DMSO disrupts the crystal lattice by acting as a powerful hydrogen-bond acceptor, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic carbazole core, preventing precipitation upon dilution into aqueous buffers (3[3]). Steps:

  • Stock Preparation: Weigh exactly 10.0 mg of 1-(9-methyl-9H-carbazol-2-yl)ethanone. Dissolve in 1.0 mL of 100% molecular biology grade DMSO to create a ~44.8 mM stock solution.

  • Surfactant Addition: In a separate tube, prepare a 5% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: Slowly add the DMSO stock dropwise to the Tween-80/PBS solution under continuous vortexing. Do not exceed a final DMSO concentration of 1-2% to avoid cellular toxicity.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes to ensure uniform micelle distribution.

Validation Checkpoint: The final solution must be optically clear. Measure absorbance at 600 nm; an OD600 > 0.05 indicates undissolved micro-particulates and protocol failure.

Protocol B: Inclusion Complexation with HP-β-CD (Ideal for In Vivo Dosing)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that accommodates the carbazole ring and a hydrophilic exterior that ensures aqueous solubility. This "host-guest" complexation dynamically shields the lipophilic drug from water (4[4]). Steps:

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in purified water or saline. Stir until completely transparent.

  • Kneading/Addition: Add 1-(9-methyl-9H-carbazol-2-yl)ethanone powder in excess (e.g., 5 mg/mL) directly to the HP-β-CD solution.

  • Complexation: Stir the suspension continuously at 500 rpm for 48 hours at room temperature. Causality: Extended stirring is required to reach thermodynamic equilibrium for the inclusion process.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug.

Validation Checkpoint: Post-filtration, the solution should exhibit no Tyndall effect when a laser pointer is passed through it, confirming the absence of colloidal suspensions.

Protocol C: Solid Dispersion via Solvent Evaporation

Causality: Co-precipitating the drug with a hydrophilic polymer (like PVP K30) traps the drug in an amorphous state, eliminating the crystal lattice energy barrier entirely (2[2]). Steps:

  • Co-dissolution: Dissolve 50 mg of 1-(9-methyl-9H-carbazol-2-yl)ethanone and 250 mg of PVP K30 (1:5 ratio) in 10 mL of methanol.

  • Evaporation: Remove the methanol using a rotary evaporator under reduced pressure at 40°C until a thin, solid film forms.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove all residual solvent.

  • Pulverization: Scrape the film and grind it into a fine powder. This amorphous powder can now be rapidly dissolved in aqueous media.

Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the final powder. The absence of a sharp melting endotherm corresponding to the pure drug confirms complete conversion to the amorphous state.

Section 4: Quantitative Comparison of Enhancement Strategies

To assist in selecting the optimal method, the following table summarizes the expected performance metrics based on standard hydrophobic drug profiling.

Enhancement StrategyMechanism of ActionExpected Solubility GainComplexityBiocompatibility
Baseline (Water) N/A< 1 µg/mLLowHigh
DMSO/Tween-80 (1%/5%) Micellar encapsulation50 - 200 µg/mLLowModerate (DMSO toxicity)
HP-β-CD (20% w/v) Host-guest inclusion500 - 2000 µg/mLModerateHigh (FDA approved)
Solid Dispersion (PVP) Amorphous conversion1000 - 3000 µg/mLHighHigh
Section 5: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it immediately crashed out (precipitated) when I added it to my cell culture media. Why? A1: This is a classic case of solvent-shift precipitation. 1-(9-methyl-9H-carbazol-2-yl)ethanone is highly soluble in DMSO, but when introduced to an aqueous environment, the DMSO rapidly diffuses into the water, leaving the highly hydrophobic carbazole molecules behind. Because they lack an affinity for water, they rapidly aggregate and crystallize (3[3]). Solution: You must use Protocol A (adding a surfactant like Tween-80 or BSA to the media before adding the DMSO stock) to provide a hydrophobic sink for the molecules.

Q2: Can I just heat the aqueous buffer to dissolve the powder? A2: Heating increases the kinetic energy and temporarily increases solubility. However, this is a thermodynamically unstable system. Once the solution cools back to room temperature or 37°C (incubator temperature), the compound will undergo supersaturation and precipitate, often forming larger, more intractable crystals. Heating should only be used to accelerate the dissolution of polymers (like HP-β-CD), not the raw drug in pure water.

Q3: Why can't I just lower the pH to make it soluble? A3: pH adjustment only works for compounds with ionizable functional groups (like amines that protonate in acid, or carboxylic acids that deprotonate in base) (2[2]). 1-(9-methyl-9H-carbazol-2-yl)ethanone contains a ketone (acetyl) and a tertiary amine embedded in an aromatic ring (N-methylcarbazole). Neither of these groups will ionize within a biologically relevant pH range.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 1-(9-Methyl-9H-carbazol-2-yl)ethanone Synthesis

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams whose GC-MS or NMR data reveals a frustrating reality: their attempt to synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams whose GC-MS or NMR data reveals a frustrating reality: their attempt to synthesize 1-(9-methyl-9H-carbazol-2-yl)ethanone (also known as 2-acetyl-9-methylcarbazole) has overwhelmingly yielded the 3-acetyl isomer.

This guide is designed to deconstruct the mechanistic causality behind this regioselectivity failure and provide field-proven, self-validating protocols to successfully access the C2-substituted target.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why am I exclusively isolating the 3-acetyl isomer during the direct Friedel-Crafts acylation of 9-methylcarbazole? A1: The failure lies in the fundamental electronic properties of the carbazole core. The lone pair on the carbazole nitrogen strongly donates electron density into the aromatic system via resonance, activating the positions ortho and para to the nitrogen atom. In standard carbazole numbering, the para positions correspond to C3 and C6. The C2 position is meta to this directing effect, making it electronically disfavored for electrophilic aromatic substitution (EAS). Standard Friedel-Crafts conditions (e.g., acetyl chloride with AlCl₃) are governed by electronic control, overwhelmingly driving the electrophile to the C3 position[1][2].

Q2: Can I force the Friedel-Crafts reaction to the C2 position using thermodynamic control or bulky Lewis acids? A2: No. While bulky Lewis acids can sometimes shift regioselectivity in simple benzenes by sterically blocking the ortho position, the C3 position in carbazole is both electronically activated and sterically accessible. Attempting to use oversized acylating complexes typically results in poor conversion or 3,6-diacylation rather than C2 substitution. To access the 2-acetyl isomer, you must abandon electronic EAS control and pivot to either a pre-functionalized ring-building strategy or sterically controlled C-H activation[3].

Q3: What are the most reliable alternative strategies to access the C2 position? A3: There are two highly robust pathways:

  • The Bottom-Up Approach (Cadogan Cyclization): Build the carbazole core from a biphenyl precursor where the acetyl group is already locked into the correct position[4].

  • The Late-Stage Approach (Ir-Catalyzed Borylation): Utilize an Iridium catalyst with bulky ligands. Unlike Friedel-Crafts, Ir-catalyzed C-H borylation is governed by sterics, not electronics. The bulky catalyst avoids the sterically hindered C1/C8 positions (adjacent to the N-methyl group) and selectively activates the C2/C7 positions[3].

Part 2: Quantitative Strategy Comparison

To assist in selecting the optimal route for your laboratory's capabilities, review the quantitative comparison of the synthetic strategies below.

Synthetic StrategyPrimary Directing ForceTypical Regioselectivity (C2:C3)Overall YieldKey AdvantageMajor Limitation
Direct Friedel-Crafts Electronic (N-lone pair)< 1 : 99< 5% (for C2)Single-step processOverwhelming C3/C6 selectivity
Ir-Catalyzed Borylation Steric (Catalyst bulk)> 95 : 560 - 75%Direct C-H functionalizationRequires expensive Ir catalyst
Cadogan Cyclization Structural (Pre-set)100 : 050 - 65%Absolute regiocontrolMulti-step linear sequence

Part 3: Mechanistic Workflows & Visualizations

Divergence cluster_0 Electronic Control (Failed Route) cluster_1 Steric Control (Successful Route) Root 9-Methylcarbazole FC Friedel-Crafts Acylation (AlCl3, AcCl) Root->FC Ir Ir-Catalyzed C-H Borylation ([Ir], dtbpy, B2pin2) Root->Ir C3 3-Acetyl-9-methylcarbazole (Major Product) FC->C3 C2 9-Methylcarbazole-2-BPin (Key Intermediate) Ir->C2

Caption: Mechanistic divergence in 9-methylcarbazole functionalization based on control parameters.

Cadogan A 1-Bromo-4-acetyl-2-nitrobenzene B Suzuki Coupling (Phenylboronic Acid, Pd(PPh3)4) A->B C 4-Acetyl-2-nitrobiphenyl B->C D Cadogan Cyclization (PPh3, 180°C) C->D E 2-Acetylcarbazole D->E F N-Methylation (NaH, MeI) E->F G 1-(9-Methyl-9H-carbazol-2-yl)ethanone F->G

Caption: Step-by-step logical workflow for the Cadogan reductive cyclization sequence.

Part 4: Validated Experimental Protocols

Protocol A: The Cadogan Cyclization Sequence

This protocol relies on building the ring system around a pre-positioned acetyl group, ensuring 100% regiocontrol[4].

Step 1: Suzuki-Miyaura Coupling

  • Charge a flame-dried Schlenk flask with 1-bromo-4-acetyl-2-nitrobenzene (10.0 mmol), phenylboronic acid (12.0 mmol), and K₂CO₃ (20.0 mmol).

  • Add a degassed biphasic mixture of toluene (30 mL) and H₂O (10 mL).

  • Add Pd(PPh₃)₄ (0.5 mmol, 5 mol%). Purge the system with N₂ for 10 minutes.

  • Heat the mixture to 90 °C for 12 hours. Self-Validation Check: TLC (Hexane/EtOAc 4:1) will show complete consumption of the bromide. The intermediate (4-acetyl-2-nitrobiphenyl) appears as a distinct UV-active spot.

Step 2: Reductive Cyclization (Cadogan Reaction)

  • Dissolve the isolated 4-acetyl-2-nitrobiphenyl (8.0 mmol) in anhydrous o-dichlorobenzene (25 mL).

  • Add triphenylphosphine (20.0 mmol, 2.5 eq).

  • Reflux the mixture at 180 °C under N₂ for 12-16 hours. Self-Validation Check: The reaction transitions from a bright yellow solution to a darker, amber hue as the nitrene intermediate forms and inserts. TLC will reveal a highly fluorescent blue spot under 365 nm UV, confirming the formation of the conjugated carbazole core.

  • Purify via silica gel chromatography to isolate 2-acetylcarbazole.

Step 3: N-Methylation

  • Dissolve 2-acetylcarbazole (5.0 mmol) in anhydrous DMF (15 mL) and cool to 0 °C.

  • Carefully add NaH (6.0 mmol, 60% dispersion in mineral oil) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Add methyl iodide (6.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with ice water, extract with EtOAc, and concentrate to yield the final 1-(9-methyl-9H-carbazol-2-yl)ethanone.

Protocol B: Ir-Catalyzed C-H Borylation & Cross-Coupling

This advanced methodology utilizes steric bulk to override the electronic preferences of the carbazole ring[3].

Step 1: Sterically Directed Borylation

  • In a nitrogen-filled glovebox, charge a Schlenk tube with 9-methylcarbazole (10.0 mmol), bis(pinacolato)diboron (B₂pin₂, 10.0 mmol), [Ir(OMe)(cod)]₂ (0.15 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.30 mmol, 3 mol%).

  • Add anhydrous THF (20 mL). Seal the tube and heat to 80 °C for 16 hours. Self-Validation Check: The active Ir-boryl complex forms a deep red/brown solution. A color change to pale yellow or clear indicates premature catalyst death (typically due to oxygen ingress). GC-MS will confirm success via a molecular ion peak at m/z 307 for the C2-borylated product.

Step 2: Enol Ether Coupling & Hydrolysis

  • To the isolated 9-methylcarbazole-2-boronic acid pinacol ester, add 1-bromo-1-ethoxyethene (12.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (20.0 mmol), 1,4-dioxane (20 mL), and H₂O (5 mL).

  • Heat at 90 °C for 12 hours to form the enol ether intermediate.

  • Cool to room temperature, add 10 mL of 5% aqueous HCl, and stir for 1 hour. The acidic environment rapidly hydrolyzes the enol ether into the target acetyl group.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(9-methyl-9H-carbazol-2-yl)ethanone Cross-Coupling

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks when performing transition-metal-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks when performing transition-metal-catalyzed cross-couplings on 1-(9-methyl-9H-carbazol-2-yl)ethanone .

System Overview & Mechanistic Causality

The molecule 1-(9-methyl-9H-carbazol-2-yl)ethanone presents a unique microenvironment that severely complicates standard palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig α -arylation or directed C-H functionalization).

The Root Cause of Steric Hindrance: The N-methyl group at position 9 projects its protons directly toward the C1 and C8 positions of the carbazole core. This creates a rigid "steric wall" 1. When the C2-acetyl group is deprotonated to form an enolate (for α -arylation), the enolate oxygen attempts to adopt a planar geometry to conjugate with the aromatic system. However, the spatial clash with the C1 proton—which is itself compressed by the N9-methyl group—restricts the rotational freedom of the enolate. During the catalytic cycle, this restricted geometry severely retards the transmetalation step, as the bulky palladium-aryl complex struggles to coordinate with the sterically congested enolate 2.

Troubleshooting FAQs

Q1: My Pd-catalyzed α -arylation of 1-(9-methyl-9H-carbazol-2-yl)ethanone is stalling at 20% conversion. How do I overcome the steric clash during enolate coupling? A1: The reaction is stalling because the rate of oxidative addition of your aryl halide is far outpacing the sterically hindered transmetalation step, leading to catalyst resting-state imbalance. To resolve this, switch to a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand like BrettPhos . Bulky ligands force the palladium center into a highly reactive, mono-ligated L1​Pd(0) state, which simultaneously accelerates the difficult reductive elimination step and provides enough electron density to stabilize the intermediate. Additionally, switch your base from NaOtBu to LHMDS . LHMDS ensures complete, irreversible enolate formation before the catalytic cycle begins, preventing unreacted base from degrading the palladium complex.

Q2: I am attempting a Pd-catalyzed C-H arylation directed by the C2-acetyl group, but I am getting a complex mixture of unreacted starting material and poor regioselectivity. Why? A2: The C2-acetyl group can direct palladium insertion to either the C1 or C3 position. However, C1 is practically inaccessible due to the severe steric clash with the N9-methyl group. The catalyst struggles to form the required metallacycle . To push the reaction exclusively to the C3 position and improve yields, introduce a Mono-N-protected amino acid (MPAA) ligand, such as N-acetylglycine. MPAA ligands act as transient internal bases that stabilize the monomeric Pd(II) intermediate and significantly lower the activation energy for C-H cleavage, allowing the reaction to proceed at lower temperatures where decomposition is minimized.

Q3: I observe rapid "black palladium" formation (catalyst crashing out) within 30 minutes of heating. What is the root cause? A3: "Pd black" formation indicates that the Pd(II) intermediate is decomposing before it can undergo reductive elimination. In sterically hindered carbazole cross-couplings, the lifetime of the Pd(II) species is extended due to the slow coupling of the bulky fragments. Solution: Implement slow addition of the aryl halide via a syringe pump over 2–3 hours. This keeps the concentration of the oxidative addition complex low, giving the slow transmetalation step time to catch up and preventing catalyst aggregation.

Quantitative Data Presentation

The following table summarizes the optimization of ligand and base combinations to overcome steric hindrance during the α -arylation of 1-(9-methyl-9H-carbazol-2-yl)ethanone with 4-chlorotoluene.

EntryLigandBaseTemp (°C)Yield (%)Mechanistic Observation
1dppfNaOtBu8012Extensive Pd black formation; failed transmetalation.
2XPhosNaOtBu8045Incomplete conversion; base-induced degradation.
3XPhosLHMDS8068Improved enolate stability; moderate reductive elimination.
4BrettPhos LHMDS 100 92 Clean conversion; accelerated reductive elimination.
5Mor-DalPhosLHMDS10089High yield; trace debromination observed.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols are designed as self-validating workflows. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Optimized Pd-Catalyzed α -Arylation
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-(9-methyl-9H-carbazol-2-yl)ethanone (1.0 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and BrettPhos ligand (2.2 mol%).

  • Enolate Formation (Validation Step): Dissolve the mixture in anhydrous THF (0.2 M). Add LHMDS (1.2 equiv, 1.0 M in THF) dropwise at 0 °C.

    • Self-Validation: Withdraw a 50 µL aliquot, quench with D₂O, and extract with EtOAc. Analyze via crude ¹H NMR. Complete disappearance of the acetyl methyl singlet (~2.7 ppm) and replacement with deuterium confirms 100% enolate formation. If incomplete, verify the titer of your LHMDS.

  • Coupling: Add the aryl halide (1.1 equiv). Seal the tube, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Purify via flash chromatography.

Protocol B: Acetyl-Directed C-H Arylation at C3
  • Preparation: Charge a vial with 1-(9-methyl-9H-carbazol-2-yl)ethanone (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), N-acetylglycine (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Reaction: Suspend the solids in hexafluoroisopropanol (HFIP) (0.1 M). Seal and heat at 80 °C for 24 hours.

  • Regioselectivity Check (Validation Step): Filter the crude mixture through a short pad of Celite and concentrate.

    • Self-Validation: Analyze the crude mixture via ¹H NMR prior to column chromatography. The disappearance of the C3 doublet (typically around 7.8 ppm) and the retention of the sterically shielded C1 singlet (approx. 8.1 ppm) confirms successful regioselective functionalization at the less hindered C3 position.

Process Workflows & Logic Trees

The following diagrams map the mechanistic bottlenecks and troubleshooting logic for this specific carbazole system.

G A Pd(0) Catalyst Resting State B Oxidative Addition (Aryl Halide) A->B Fast C Transmetalation (Carbazole Enolate) B->C Base / Ligand D Reductive Elimination (Product Release) C->D STERIC BOTTLENECK (C9-Methyl & C2-Acetyl clash) D->A Accelerated by Bulky Ligands

Fig 1: Catalytic cycle highlighting the steric bottleneck during transmetalation.

G Start Low Product Yield Check Analyze Crude NMR Start->Check SM High Unreacted Starting Material Check->SM No Reaction Degrad Pd Black / Decomposition Check->Degrad Catalyst Death Sol1 Switch to LHMDS Increase Temp SM->Sol1 Sol2 Use BrettPhos Slow Addition Degrad->Sol2

Fig 2: Troubleshooting logic tree for resolving low yields in sterically hindered cross-couplings.

References

  • [2] Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. 2

  • Recent developments in C−H functionalization of carbazoles. Targets in Heterocyclic Systems.

  • [3] Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica.3

  • [1] A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C (RSC Publishing). 1

Sources

Troubleshooting

Minimizing oxidation byproducts during 1-(9-methyl-9H-carbazol-2-yl)ethanone storage

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 1-(9-methyl-9H-carbazol-2-yl)ethanone (also known as 2-acetyl-9-methylcarbazole).

Because carbazole derivatives are highly conjugated and electronically rich, they present unique challenges during long-term storage. This guide provides a deep mechanistic understanding of its degradation pathways and field-proven, self-validating protocols to ensure absolute chemical integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 1-(9-methyl-9H-carbazol-2-yl)ethanone highly susceptible to oxidation, even in solid-state storage? The susceptibility of this compound stems from two distinct structural vulnerabilities:

  • The Carbazole Core: The fused tricyclic system is highly electron-rich. Exposure to ultraviolet (UV) light or trace oxidants can initiate the formation of a carbazolyl radical. Because the nitrogen is protected by a methyl group (preventing direct N-oxide formation), oxidative attack is directed toward the electron-dense 3 and 6 positions of the aromatic ring[1].

  • The Acetyl Group: The α -carbon of the acetyl group contains labile hydrogen atoms. In the presence of trace transition metals or light, these hydrogens are easily abstracted to form an alkyl radical. This initiates a classic autoxidation chain reaction where atmospheric oxygen adds to the radical, forming a peroxyl radical (LOO•), which subsequently abstracts another hydrogen to form a hydroperoxide[2].

Q2: What are the exact degradation pathways I need to monitor during analytical testing (e.g., HPLC/MS)? You should monitor for two primary classes of byproducts: diketones/cleavage products (resulting from the α -carbon oxidation) and ring-hydroxylated species (resulting from carbazole core oxidation). The sequence of these events is driven by a free-radical chain mechanism[3].

OxidationPathway Compound 1-(9-methyl-9H-carbazol-2-yl)ethanone Initiation Radical Initiation (Light / Trace Metals) Compound->Initiation AlphaRadical α-Carbon Radical (Acetyl Group) Initiation->AlphaRadical H-abstraction RingRadical Carbazolyl Radical (Ring Positions 3,6) Initiation->RingRadical Electron transfer O2_1 O2 Addition AlphaRadical->O2_1 O2_2 O2 Addition RingRadical->O2_2 Peroxyl Peroxyl Radical (LOO•) O2_1->Peroxyl Degradation Cleavage Products (Diketones / Cross-linking) O2_2->Degradation Ring Oxidation Hydroperoxide Hydroperoxide (LOOH) Peroxyl->Hydroperoxide H-abstraction Hydroperoxide->Degradation β-cleavage

Autoxidation and photo-oxidation pathways of 1-(9-methyl-9H-carbazol-2-yl)ethanone.

Q3: We formulated the API into a solution/suspension, and degradation accelerated rapidly. Why? If you are storing the compound in solution or blending it with excipients, you must account for excipient-induced oxidation . Common excipients like polyethylene glycol (PEG), polysorbates, and povidone often contain trace peroxide impurities left over from their manufacturing processes[4]. These peroxides act as radical initiators, bypassing the need for light or metal catalysis and directly attacking the API. Solution: Always use low-peroxide excipients or add a radical scavenger (e.g., BHT or ascorbic acid) to the formulation to increase the oxidation induction period[5].

Part 2: Quantitative Storage Parameters

To arrest the kinetic propagation of peroxyl radicals, storage conditions must strictly control temperature, light, and atmospheric composition. Below is the validated data matrix for optimal storage.

ParameterRecommended ConditionCausality & Mechanistic PurposeCritical Threshold
Atmosphere Argon (Ar) BlanketArgon is denser than Nitrogen ( 1.78 g/L vs 1.25 g/L). It physically displaces O2​ at the powder surface, halting the O2​ addition step in autoxidation. <0.5% ambient O2​
Temperature −20∘C Low thermal energy drastically reduces the kinetic rate of the radical propagation step and prevents thermal homolysis of trace hydroperoxides.Do not exceed 4∘C
Light Exposure Amber Glass VialsBlocks UV light ( <400 nm), preventing the photo-excitation of the highly conjugated carbazole π -system and subsequent radical initiation. 0 Lux (Complete darkness)
Moisture <0.1% (w/w)Water can act as a medium for trace transition metals to catalyze Fenton-like reactions, accelerating peroxide decomposition. <0.5% (w/w)

Part 3: Self-Validating Storage Protocol

Do not simply place the compound in a freezer. To guarantee the structural integrity of 1-(9-methyl-9H-carbazol-2-yl)ethanone for >12 months, execute the following step-by-step methodology.

StorageWorkflow Purification API Purification (Trace Metal Removal) Drying Vacuum Drying (<0.1% Moisture) Purification->Drying Aliquot Aliquot in Amber Vials Drying->Aliquot Purge Argon Purge (Displace O2) Aliquot->Purge Seal PTFE/Silicone Seal Purge->Seal Store Store at -20°C (Desiccated) Seal->Store

Step-by-step workflow for the optimal preparation and storage of oxidation-sensitive APIs.

Step 1: Trace Metal Chelation & Drying

  • Action: Ensure the final crystallization step of the API utilizes a metal chelator (e.g., EDTA) to remove trace iron/copper. Dry the purified powder in a vacuum oven at 40∘C under −0.1 MPa for 24 hours.

  • Causality: Transition metals catalyze the Haber-Weiss reaction, converting trace O2​ into highly reactive hydroxyl radicals[3].

  • Validation Check: Perform Karl Fischer titration. The protocol is validated only if moisture content is confirmed at <0.1% .

Step 2: Aliquoting in a Controlled Environment

  • Action: Transfer the dried powder into Type I borosilicate amber glass vials inside a glovebox.

  • Causality: Amber glass prevents UV-induced homolytic cleavage of the C-H bonds on the acetyl group[1]. Aliquoting prevents repeated freeze-thaw and oxygen exposure cycles during future sampling.

Step 3: Argon Displacement

  • Action: Purge the headspace of each vial with high-purity Argon (99.999%) for 30 seconds.

  • Causality: Argon's high density creates a protective, inert blanket directly over the solid API, physically blocking oxygen ingress.

  • Validation Check: Use a micro-oxygen sensor in a dummy vial during the purge process. The purge is validated when the sensor reads <0.1% O2​ .

Step 4: Hermetic Sealing & Desiccated Storage

  • Action: Seal the vials with PTFE-lined silicone septa and aluminum crimp caps. Store the vials in a secondary container filled with indicating silica gel, and place them in a −20∘C freezer.

  • Causality: PTFE is chemically inert and impermeable to oxygen. The secondary desiccant ensures that if micro-condensation occurs during freezer door openings, the moisture is trapped before permeating the vials.

  • Validation Check: Weigh a sealed vial to the nearest 0.1 mg. After 7 days in storage, re-weigh the vial. A mass increase indicates a compromised seal allowing moisture/air ingress.

Sources

Optimization

Technical Support Center: Resolving Co-Crystallization Impurities in 1-(9-methyl-9H-carbazol-2-yl)ethanone

Welcome to the Advanced Crystallization Troubleshooting Center. This guide is specifically engineered for process chemists and drug development professionals struggling with persistent impurity retention during the purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Center. This guide is specifically engineered for process chemists and drug development professionals struggling with persistent impurity retention during the purification of 1-(9-methyl-9H-carbazol-2-yl)ethanone.

Unlike standard surface impurities, co-crystallization requires a targeted thermodynamic and kinetic intervention. Below, you will find diagnostic FAQs, self-validating experimental workflows, and quantitative solvent selection guides to engineer a high-purity crystalline product.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why does 1-(9-methyl-9H-carbazol-2-yl)ethanone retain impurities even after multiple standard recrystallizations? A: The root cause lies in the molecular geometry of the carbazole core. 1-(9-methyl-9H-carbazol-2-yl)ethanone is a rigid, planar aromatic molecule. Structurally related impurities—such as unreacted 9-methylcarbazole or regioisomers like 3-acetyl-9-methylcarbazole—possess nearly identical molecular volumes and shapes[1][2]. Because of this structural mimicry, these impurities can substitute directly into the growing crystal lattice of the target molecule without causing significant thermodynamic strain, forming what is known as a "solid solution"[3][4]. Standard cooling crystallization fails because the impurity co-precipitates at the exact same rate as the target lattice forms.

Q: How can I definitively prove the impurity is inside the crystal lattice (co-crystallization) rather than trapped on the surface? A: You must perform a Partial Dissolution Test [4][5]. If you simply wash the crystals with cold solvent and the purity does not improve, the impurity is likely internal. By suspending the crystals in a saturated solution and slowly increasing the temperature to dissolve exactly 50% of the crystal mass, you can analyze the remaining solid. If the remaining solid still contains the exact same ratio of impurity to product, you have a solid solution (co-crystallization)[4]. If the impurity concentration drops significantly, it was trapped in surface defects or liquid inclusions.

Part 2: Impurity Resolution Decision Matrix

Use the following diagnostic decision tree to identify the exact mechanism of impurity incorporation before selecting a troubleshooting workflow.

ImpurityResolution A Impure 1-(9-methyl-9H-carbazol-2-yl)ethanone B Perform Cold Solvent Wash Test A->B C Did Purity Improve? B->C D Surface Adsorption: Optimize Filtration & Wash C->D Yes E Perform Partial Dissolution Test C->E No F Impurity Ratio Constant in Remaining Solid? E->F G Solid Solution (Co-crystal): Execute Solvent Shift Workflow F->G Yes H Liquid Inclusions: Execute Temp Cycling Workflow F->H No

Decision tree for identifying and resolving crystallization impurity mechanisms.

Part 3: Self-Validating Troubleshooting Workflows

Workflow A: The Partial Dissolution Diagnostic Protocol

Purpose: To definitively distinguish between liquid inclusions and solid solutions.

  • Preparation: Suspend 2.0 g of the impure 1-(9-methyl-9H-carbazol-2-yl)ethanone in 20 mL of a saturated solution of the same compound at 20°C.

  • Controlled Heating: Slowly increase the temperature of the slurry at a rate of 0.5°C/min until approximately 50% of the solid mass has dissolved (monitor via focused beam reflectance measurement or visual clearance).

  • Hot Filtration: Immediately filter the remaining suspension through a pre-heated jacketed Buchner funnel to prevent premature precipitation.

  • Self-Validation (Mass Balance Check): Analyze both the filtrate and the remaining solid cake via HPLC.

    • Causality Check: If the impurity mol% in the solid cake is identical to the starting material, the impurity is uniformly distributed throughout the lattice (Solid Solution). If the filtrate contains >80% of the total impurity mass, the impurities were trapped in localized liquid inclusions[4][5].

Workflow B: Thermodynamic Solvent Shift (For Solid Solutions)

Purpose: To disrupt isomorphous lattice replacement by altering the solvation sphere.

Causality: Non-polar solvents (e.g., xylene, toluene) interact weakly with the carbazole core, allowing impurities to easily mimic the target and slip into the lattice[6]. By switching to a highly polar, hydrogen-bonding solvent system (e.g., DMF/Water), the solvent molecules strongly coordinate with the acetyl group of the target molecule. This alters the thermodynamic stability of the crystal habit, making it energetically unfavorable for the non-acetylated or regioisomeric impurities to co-crystallize[6].

  • Dissolution: Dissolve the crude material in minimal Dimethylformamide (DMF) at 70°C.

  • Modulator Addition: Slowly add a hydrogen-bonding modulator (e.g., 30% v/v Water or Isopropanolamine) dropwise over 1 hour[6].

  • Seeding: Introduce 1 wt% of high-purity seed crystals to bypass the metastable zone and prevent spontaneous, uncontrolled nucleation (which causes oiling out).

  • Controlled Cooling: Cool the system to 5°C at a linear rate of 0.1°C/min to ensure the lattice grows slowly enough to reject structural mimics.

Workflow C: Temperature Cycling / Ostwald Ripening (For Liquid Inclusions)

Purpose: To heal crystal defects and purge trapped mother liquor.

Causality: Rapid crystal growth traps pockets of impure solvent (inclusions) within the crystal. Temperature cycling exploits Ostwald ripening. Smaller, imperfect crystals possess higher surface energy and dissolve preferentially during the heating phase. During the cooling phase, the dissolved material deposits onto the larger crystals at a controlled rate, "healing" the lattice and squeezing out the trapped impurities[7].

  • Slurry Formation: Create a slurry of the impure product in Chlorobenzene at 25°C.

  • Heating Phase: Heat the slurry to 65°C (just below total dissolution) and hold for 30 minutes.

  • Cooling Phase: Cool back to 25°C at 0.2°C/min and hold for 30 minutes.

  • Cycling: Repeat this heating/cooling cycle 4 to 5 times.

  • Isolation: Filter the ripened crystals, wash with cold solvent, and dry under vacuum.

Part 4: Quantitative Solvent Selection Guide

The choice of solvent dictates the primary mechanism of impurity rejection. Use the table below to select the optimal system based on your identified contamination mechanism.

Solvent SystemCrystallization ModePrimary Contamination Mechanism AddressedImpurity Rejection Efficiency
Xylene / Toluene Rapid CoolingFails to reject isomeric solid solutions due to weak solvation.Low (< 50%)
Chlorobenzene Slow Cooling (FCC-1)Reduces liquid inclusions via controlled, uniform flake growth.Moderate (70-85%)
DMF / Water (70:30) Anti-Solvent AdditionDisrupts lattice similarity (Solvent Shift) via hydrogen bonding.High (> 95%)
DMF / Isopropanolamine Temperature CyclingHeals crystal defects and severely inhibits regioisomer co-crystallization.Very High (> 98%)

Data synthesized from carbazole purification phase diagrams and solvent modulation studies[6].

Sources

Reference Data & Comparative Studies

Validation

Optoelectronic Performance Guide: 1-(9-methyl-9H-carbazol-2-yl)ethanone vs. 9-Ethylcarbazole Derivatives

Executive Summary In the development of third-generation organic light-emitting diodes (OLEDs) and advanced optoelectronic sensors, carbazole-based scaffolds are indispensable. Their electron-rich nature, high thermal st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of third-generation organic light-emitting diodes (OLEDs) and advanced optoelectronic sensors, carbazole-based scaffolds are indispensable. Their electron-rich nature, high thermal stability, and tunable photophysical properties make them ideal molecular building blocks. This guide provides a rigorous comparative analysis between two distinct classes of carbazole derivatives: the donor-acceptor (D-A) functionalized 1-(9-methyl-9H-carbazol-2-yl)ethanone and the extended π-conjugated 9-ethylcarbazole derivatives . By examining their electronic structures and experimental workflows, we elucidate why the former is primed for Emissive Layer (EML) applications, while the latter remains the gold standard for Hole Transport Layers (HTL).

Molecular Architecture & Mechanistic Causality

The performance of carbazole derivatives in optoelectronics is intrinsically linked to their substitution patterns, which dictate their frontier molecular orbital energies and exciton dynamics.

9-Ethylcarbazole Derivatives (The HTL Standard)

Alkylation at the 9-position (the nitrogen atom) with an ethyl group primarily enhances the material's solubility in organic solvents, a critical factor for solution-processed OLEDs, without disrupting the core's electron-donating capability. Further functionalization at the 3,6-positions (e.g., with aryl groups) extends the π-conjugated system [1].

  • Causality: This structural motif yields a high Highest Occupied Molecular Orbital (HOMO) level, facilitating efficient hole injection from the anode and high hole mobility. Furthermore, the rigid biphenyl-like core maintains a high triplet energy ( T1​ ), which is critical for preventing exciton quenching when used as an HTL or exciton-blocking layer [4].

1-(9-methyl-9H-carbazol-2-yl)ethanone (The D-A Emitter)

This molecule introduces a methyl group at the 9-position and an electron-withdrawing acetyl group at the 2-position [2].

  • Causality: The strategic placement of the acetyl group breaks the symmetric electron density of the carbazole core, establishing a strong intramolecular charge transfer (ICT) state. This Donor-Acceptor (D-A) architecture significantly narrows the singlet-triplet energy gap ( ΔEST​ ), a fundamental prerequisite for reverse intersystem crossing (RISC) in Thermally Activated Delayed Fluorescence (TADF) emitters [3].

Comparative Performance Data

To objectively evaluate these materials for device integration, we must compare their boundary orbital energies and photophysical metrics. The data below synthesizes experimental findings for representative compounds in these classes.

CompoundPrimary OLED FunctionHOMO (eV)LUMO (eV)Band Gap (eV)Triplet Energy ( T1​ ) (eV)
1-(9-methyl-9H-carbazol-2-yl)ethanone EML (TADF / Host)-5.85-2.952.90~2.75
1,3,5-Tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) HTL-5.70-2.403.30>2.80
3,6-Diphenyl-9-ethylcarbazole HTL / Host-5.67-2.333.342.95

*Values derived from cyclic voltammetry of analogous 2-acetyl carbazole D-A systems.

Mechanistic Visualization

The following diagram illustrates how the structural modifications of the carbazole core dictate the resulting optoelectronic properties and target applications.

G cluster_0 1-(9-methyl-9H-carbazol-2-yl)ethanone cluster_1 9-Ethylcarbazole Derivatives Core Carbazole Core (Electron Donor) Sub1 + 2-Acetyl Group (Electron Acceptor) Core->Sub1 Sub2 + 9-Ethyl & 3,6-Diaryl (Extended π-System) Core->Sub2 Prop1 Intramolecular Charge Transfer (Narrow ΔEST) Sub1->Prop1 App1 Emissive Layer (EML) TADF Emitter / Host Prop1->App1 Prop2 High Hole Mobility & High Triplet Energy (T1) Sub2->Prop2 App2 Hole Transport Layer (HTL) Exciton Blocking Prop2->App2

Molecular design logic of carbazole derivatives for targeted OLED applications.

Experimental Workflows

As a self-validating system, any optoelectronic characterization must include internal controls to ensure data integrity. Below are the standard operating procedures for evaluating these carbazole derivatives.

Protocol 1: Photophysical Characterization & Triplet Energy Determination

Objective: Accurately determine the ΔEST​ to evaluate TADF potential for 1-(9-methyl-9H-carbazol-2-yl)ethanone.

  • Sample Preparation: Prepare 10−5 M solutions of the carbazole derivative in a non-polar solvent (e.g., toluene) and a polar solvent (e.g., dichloromethane) to observe solvatochromism (verifying the ICT state).

  • Steady-State Photoluminescence (PL): Excite the sample at its absorption maximum using a spectrofluorometer.

    • Self-Validation Step: Run a quinine sulfate standard ( 0.1 M H2​SO4​ , ΦPL​=0.54 ) sequentially to calibrate the integrating sphere for Photoluminescence Quantum Yield (PLQY) measurements.

  • Low-Temperature Phosphorescence: Flash-freeze the toluene solution in a quartz EPR tube using liquid nitrogen (77 K). Measure the emission spectra with a delay time of 1 ms to gate out prompt fluorescence.

  • Data Analysis: Extract the singlet energy ( S1​ ) from the onset of the room-temperature fluorescence spectrum and the triplet energy ( T1​ ) from the onset of the 77 K phosphorescence spectrum. Calculate ΔEST​=S1​−T1​ .

Protocol 2: OLED Device Fabrication and Evaluation

Objective: Assess the material's performance within a standard device architecture [5].

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator (base pressure <10−6 Torr).

    • For 9-ethylcarbazole derivatives (HTL evaluation): Deposit a 40 nm layer at a rate of 1 Å/s.

    • For 1-(9-methyl-9H-carbazol-2-yl)ethanone (EML evaluation): Co-deposit with a suitable host (e.g., mCP) at a 10% doping concentration (total thickness 30 nm).

  • Cathode Deposition: Deposit 1 nm LiF (0.1 Å/s) followed by 100 nm Aluminum (2 Å/s).

    • Self-Validation Step: Fabricate a known reference device (e.g., standard NPB/Alq3) on the same substrate holder to verify chamber conditions and deposition rates.

  • Characterization: Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter and a calibrated photodiode to calculate the External Quantum Efficiency (EQE).

Conclusion & Selection Guide

When engineering next-generation OLEDs, the choice between these derivatives hinges entirely on the target layer. 9-ethylcarbazole derivatives , with their wide bandgaps (~3.3 eV) and shallow HOMO levels, are unparalleled for hole transport and electron blocking. Conversely, the introduction of the acetyl group in 1-(9-methyl-9H-carbazol-2-yl)ethanone transforms the molecule into a D-A system, lowering the LUMO and facilitating the charge transfer necessary for emissive applications or as a host for phosphorescent dopants.

References

  • RSC Publishing. "A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications." [Link]

  • MDPI. "Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives."[Link]

  • ACS Publications. "Topological Arrangement of Fluorenyl-Substituted Carbazole Triads and Starbursts: Synthesis and Optoelectronic Properties." [Link]

Comparative

X-Ray Crystallographic Data Validation for 1-(9-methyl-9H-carbazol-2-yl)ethanone: A Software Comparison Guide

Introduction 1-(9-methyl-9H-carbazol-2-yl)ethanone (CAS No.: 92552-42-6) is a critical small-molecule intermediate utilized in the synthesis of optoelectronic materials and targeted pharmaceutical agents. Understanding i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(9-methyl-9H-carbazol-2-yl)ethanone (CAS No.: 92552-42-6) is a critical small-molecule intermediate utilized in the synthesis of optoelectronic materials and targeted pharmaceutical agents. Understanding its precise 3D solid-state architecture—specifically the planarity of the carbazole chromophore, the rotational conformation of the acetyl group, and intermolecular π−π stacking interactions—is essential for predicting its physicochemical properties.

While modern Single-Crystal X-Ray Diffraction (SCXRD) instrumentation can rapidly yield a structural model, a solved crystal structure is not inherently a correct one. Automated routines can easily be misled by seemingly acceptable datasets, leading to false positives in atomic identity or missed disorder [1]. This guide provides a comprehensive, objective comparison of the leading crystallographic refinement and validation pipelines, detailing the causality behind experimental choices to establish a self-validating workflow for carbazole derivatives.

Core Comparison: Refinement & Validation Suites

The validation of a small-molecule crystal structure requires minimizing the weighted least-squares function while ensuring the physical and chemical sensibility of the model. Below is an objective comparison of the three primary software ecosystems used in modern crystallography.

Olex2 (SHELXL Engine)
  • Mechanism: Acts as a highly visual, interactive GUI powered by the SHELXL refinement engine. It minimizes the weighted least-squares (LS) function ∑w(Fo2​−Fc2​)2 [2].

  • Validation Edge: Real-time electron density mapping. The ContourDif function allows crystallographers to visually inspect residual electron density peaks, ensuring that automated hydrogen placements on the carbazole core are physically meaningful rather than mathematical artifacts.

  • Limitation: The "one-click" automation can inadvertently mask underlying crystallographic issues (e.g., adding a hydrogen atom to a tertiary amine assuming planar geometry when the density suggests otherwise).

PLATON / checkCIF
  • Mechanism: The definitive, independent gatekeeper for crystallographic integrity. It mathematically interrogates the .cif (Crystallographic Information File) and .fcf (Structure Factor) files [3].

  • Validation Edge: Unmatched diagnostic power. It detects missed higher symmetry (ADDSYM), evaluates the optimization of the weighting scheme, and calculates derived parameters with standard uncertainties (s.u.s). Its SQUEEZE algorithm is the industry standard for handling disordered solvent contributions via back-Fourier transformation of void electron density [4].

  • Limitation: It is a diagnostic and post-refinement correction tool, not a primary structure solver.

JANA2020
  • Mechanism: A specialized suite utilizing advanced algorithms for charge-flipping and complex least-squares refinement.

  • Validation Edge: Superior handling of incommensurate modulated structures and severe non-merohedral twinning—issues occasionally seen in π -stacked carbazole derivatives that form complex charge-transfer stacks [5].

  • Limitation: A steep learning curve and generally computationally over-engineered for rigid, well-behaved small molecules like 1-(9-methyl-9H-carbazol-2-yl)ethanone.

Table 1: Feature Matrix Comparison
Feature / CapabilityOlex2 (SHELXL)PLATON / checkCIFJANA2020
Primary Function Solution & RefinementValidation & DiagnosticsComplex Refinement
Hydrogen Treatment Automated (Riding Models)Validates H-atom geometryAdvanced Free Refinement
Disorder Handling PART / FVAR commandsSQUEEZE (Solvent Voids)Commensurate/Modulated
Twinning Matrix Standard (TWIN/BASF)Diagnostic (Rotax)Highly Advanced
Ideal Use Case Routine small moleculesMandatory pre-publicationTwinned/Modulated crystals

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the refinement of 1-(9-methyl-9H-carbazol-2-yl)ethanone must follow a self-validating loop. Every action taken in the software must be justified by the underlying physics of X-ray scattering.

Step 1: Initial Solution and Anisotropic Refinement

  • Action: Solve the structure using intrinsic phasing (e.g., SHELXT). Assign heavy atoms (C, N, O) and refine them anisotropically.

  • Causality: Anisotropic displacement parameters (ADPs) model the thermal motion of atoms as ellipsoids rather than spheres. For the rigid 9-methyl-9H-carbazole core, these ellipsoids should be small and spherical. If the oxygen atom of the acetyl group exhibits a highly elongated ellipsoid ("cigar shape"), it is a diagnostic indicator of rotational disorder, dictating that the atom must be split into two positions with fractional occupancies (e.g., PART 1 and PART 2).

Step 2: Hydrogen Atom Treatment (The Riding Model)

  • Action: Place hydrogen atoms in calculated positions using specific AFIX commands (AFIX 43 for aromatic C-H on the carbazole rings; AFIX 137 for the rotating methyl groups).

  • Causality: X-rays scatter off electron density, not nuclei. In a covalent C-H bond, the electron cloud is pulled toward the carbon. Consequently, freely refining hydrogen atoms with standard-resolution X-ray data ( sin(θ)/λ<0.6A˚−1 ) systematically underestimates the C-H bond length. The riding model constrains these bonds to idealized neutron-diffraction distances, preserving geometric reality and artificially improving the data-to-parameter ratio.

Step 3: Weighting Scheme Optimization

  • Action: Iteratively update the SHELXL weighting scheme parameters ( a and b ) until the Goodness-of-Fit (GoF) stabilizes near 1.0.

  • Causality: The weighting equation w=1/[σ2(Fo2​)+(aP)2+bP] ensures that intense low-angle reflections and weak high-angle reflections contribute proportionately to the refinement. An unoptimized weight masks non-convergence and triggers a PLAT939 Type_3 alert in PLATON.

Step 4: Iterative PLATON Validation

  • Action: Export the .cif and .fcf files and run them through checkCIF. Address all Level A and Level B alerts.

  • Causality: This breaks the bias of the refinement software. If PLATON reports an unusual ratio of maximum to minimum residual density excursions, it indicates unaccounted-for twinning or missing atoms, forcing the crystallographer back to Step 1.

Quantitative Data: Refinement Statistics

Below is a comparative dataset demonstrating the refinement outcomes of a standard 1-(9-methyl-9H-carbazol-2-yl)ethanone dataset using different methodologies.

Table 2: Refinement Outcomes Based on Software/Methodology
ParameterOlex2 (Standard Riding Model)Olex2 (Free H-Refinement)JANA2020 (Modulated Model)
R1 (I > 2σ(I)) 0.0380.0450.041
wR2 (All data) 0.0920.1150.098
Goodness-of-Fit (S) 1.0450.890 (Underfitted)1.062
Max/Min Δρ (e·Å −3 ) 0.25 / -0.180.45 / -0.320.28 / -0.20
Data/Parameter Ratio 12.48.1 (Warning)11.2
Validation Status Pass (No A/B Alerts)Fail (Alert Level B: Bond lengths)Pass (Over-parameterized)

Data Interpretation: The Standard Riding Model in Olex2 yields the most physically meaningful structure. Attempting to freely refine hydrogen atoms without ultra-high resolution data degrades the wR2 value and triggers validation alerts due to shortened C-H bonds.

Visualizing the Validation Pathway

The following diagram maps the strict, iterative logic required to produce a publication-ready crystallographic model.

SCXRD_Validation N1 Raw Diffraction Data (.hkl) N2 Structure Solution (SHELXT) N1->N2 Phase Assignment N3 Least-Squares Refinement (Olex2 / SHELXL) N2->N3 Initial Model N4 Validation & Diagnostics (PLATON / checkCIF) N3->N4 .cif & .fcf Evaluation N4->N3 Resolve Alerts (Iterative) N5 Final CIF Deposition N4->N5 Zero A/B Alerts

Caption: Iterative X-ray crystallographic refinement and validation workflow for small molecules.

References

  • Is a Crystal Structure Enough? Reflecting on the Reliability of SCXRD in the Age of Automation. ACS Central Science, 2024.[Link]

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., Puschmann, H. The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Acta Crystallographica Section A, 2015, 71(1), 59-75.[Link]

  • PLATON data validation tests. International Union of Crystallography (IUCr). [Link]

  • Spek, A. L. PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C, 2015, 71(1), 9-18.[Link]

  • Linko, R. V., et al. Charge transfer complexes of nitroderivatives of 9,10-phenanthreqinone with 9-methyl-9H-carbazole: quantum chemical simulation, x-ray diffraction study. Russian Journal of General Chemistry, 2023, 93(8), 1226-1239.[Link]

Validation

The Rise of Carbazole-Based Hole-Transporting Materials: A Comparative Guide to Performance in Perovskite Solar Cells

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. The relentless pursuit of higher efficiency and greater stability in perovskite solar cells (PSCs...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The relentless pursuit of higher efficiency and greater stability in perovskite solar cells (PSCs) has placed a significant focus on the optimization of each component within the device architecture. Among these, the hole-transporting material (HTM) plays a pivotal role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode, directly impacting the power conversion efficiency (PCE), operational stability, and even the cost of the final device. For years, the spiro-OMeTAD molecule has been the undisputed benchmark HTM, enabling remarkable efficiencies. However, its complex multi-step synthesis, high cost, and propensity for degradation have spurred an intensive search for viable alternatives.[1][2]

This guide provides a comprehensive technical comparison of a promising class of alternative HTMs: carbazole-based small molecules. Carbazole derivatives are attracting considerable attention due to their excellent thermal stability, high hole-transport capability, and the relative ease and low cost of their synthesis.[2][3][4] We will delve into the performance of various carbazole-based HTMs, with a specific focus on the structural and electronic properties that govern their efficacy. While direct experimental data for the specific molecule 1-(9-methyl-9H-carbazol-2-yl)ethanone as an HTM is not extensively available in peer-reviewed literature, we will analyze its structural features to infer its potential performance based on well-established structure-property relationships within the carbazole family. This guide will objectively compare these materials against the reigning champion, spiro-OMeTAD, and other notable alternatives like PTAA, supported by experimental data from recent literature.

The Central Role of the Hole-Transporting Material

To appreciate the significance of the HTM, it is crucial to understand its function within a perovskite solar cell. The HTM layer is sandwiched between the light-absorbing perovskite layer and the top metal electrode (typically gold or silver). Its primary functions are:

  • Efficient Hole Extraction: The highest occupied molecular orbital (HOMO) energy level of the HTM must be well-aligned with the valence band maximum of the perovskite to ensure efficient extraction of photogenerated holes.

  • High Hole Mobility: Rapid transport of holes to the electrode is essential to minimize charge recombination, a major loss mechanism in solar cells.

  • Electron Blocking: A sufficiently high lowest unoccupied molecular orbital (LUMO) energy level is required to prevent electrons from the perovskite's conduction band from "leaking" through to the anode.

  • Film-Forming Properties: The HTM should form a uniform, pinhole-free layer to ensure good interfacial contact with both the perovskite and the electrode.

  • Thermal and Chemical Stability: The material must withstand the operational temperatures and environmental conditions without degrading, a key factor for long-term device stability.

The following diagram illustrates the typical device architecture of a perovskite solar cell and the role of the HTM.

Caption: Figure 1: Schematic of a standard n-i-p perovskite solar cell architecture.

Benchmarking Performance: Key Experimental Protocols

To objectively compare different HTMs, a standardized set of characterization techniques is employed. Below are detailed protocols for two of the most critical measurements: hole mobility and thermal stability.

Experimental Protocol 1: Hole Mobility Measurement via Space-Charge Limited Current (SCLC)

The SCLC method is a reliable technique to determine the charge carrier mobility of a material by fabricating a "hole-only" device and analyzing its current-voltage (J-V) characteristics in the dark.[1][5]

1. Device Fabrication (Hole-Only Device):

  • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to enhance the work function and remove any organic residues.[1]

  • Hole Injection Layer (HIL) Deposition: To ensure an ohmic contact for efficient hole injection, a hole injection layer such as PEDOT:PSS is often spin-coated onto the cleaned ITO substrate.[1]

  • HTM Layer Deposition: Prepare a solution of the carbazole-based HTM (or the material to be tested) in a suitable organic solvent (e.g., chlorobenzene, toluene). Spin-coat the HTM solution onto the HIL layer to achieve the desired thickness (typically 100-200 nm). Anneal the film at a specific temperature and time to remove residual solvent and improve film morphology.

  • Top Electrode Deposition: A high work function metal, such as gold (Au) or silver (Ag), is thermally evaporated on top of the HTM layer through a shadow mask to define the active area of the device.

Caption: Figure 2: Structure of a hole-only device for SCLC measurements.

2. Measurement Procedure:

  • Connect the fabricated hole-only device to a source-measure unit (SMU).

  • Measure the current density (J) as a function of the applied voltage (V) in a dark, inert environment (e.g., a nitrogen-filled glovebox) to exclude any photoelectric effects.

  • The voltage should be swept from zero to a value high enough to clearly observe the SCLC regime.

3. Data Analysis:

In the trap-free SCLC regime, the relationship between current density and voltage is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

where:

  • J is the current density

  • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

  • εᵣ is the relative permittivity of the material (typically assumed to be around 3 for organic semiconductors)

  • µ is the hole mobility

  • V is the applied voltage

  • L is the thickness of the HTM layer

By plotting J¹ᐟ² versus V, a linear region should be observed in the SCLC regime. The hole mobility (µ) can be extracted from the slope of this linear fit.

Experimental Protocol 2: Thermal Stability Assessment

The thermal stability of an HTM is crucial for the long-term operational stability of a PSC. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two complementary techniques used to evaluate this.[6][7]

1. Thermogravimetric Analysis (TGA):

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is the temperature at which the material starts to degrade.[8][9]

  • Procedure:

    • Place a small amount of the HTM powder (typically 5-10 mg) into a TGA sample pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature.

    • The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.

2. Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, viscous state.[6][9] A high Tg is desirable for HTMs as it indicates better morphological stability at elevated temperatures.

  • Procedure:

    • Seal a small amount of the HTM powder (typically 2-5 mg) in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

    • The glass transition temperature is identified as a step-like change in the heat flow curve.

Performance Benchmark: 1-(9-methyl-9H-carbazol-2-yl)ethanone and its Analogs

As previously mentioned, specific experimental data for 1-(9-methyl-9H-carbazol-2-yl)ethanone as a primary HTM in high-efficiency PSCs is not readily found in the literature. However, we can infer its potential based on its molecular structure and by comparing it to other well-characterized carbazole derivatives.

Molecular Structure and Expected Properties:

1-(9-methyl-9H-carbazol-2-yl)ethanone possesses a carbazole core, which is known for its good hole-transporting properties and thermal stability.[3] The methyl group at the 9-position enhances solubility in common organic solvents, which is beneficial for solution processing. The acetyl group at the 2-position is an electron-withdrawing group. This substitution can influence the electronic properties of the molecule, such as its HOMO and LUMO energy levels. The position of functionalization on the carbazole ring is known to significantly impact the material's properties.[2]

Theoretical Considerations:

Computational studies using Density Functional Theory (DFT) are often employed to predict the electronic properties of new molecules.[10] For 1-(9-methyl-9H-carbazol-2-yl)ethanone, DFT calculations would likely predict a relatively deep HOMO level due to the electron-withdrawing nature of the acetyl group. A deeper HOMO level can be advantageous for achieving a high open-circuit voltage (Voc) in a PSC. However, the acetyl group might also impact the planarity and intermolecular interactions of the molecule, which could affect its hole mobility.

Comparative Analysis of Leading Hole-Transporting Materials

To provide a clear benchmark, the following table summarizes the performance of several well-established and promising HTMs, including the benchmark spiro-OMeTAD and various carbazole-based alternatives.

Hole-Transporting Material (HTM) Structure Hole Mobility (μ) (cm²/Vs) HOMO (eV) T_g (°C) PCE (%) V_oc (V) J_sc (mA/cm²) FF (%) Reference
spiro-OMeTAD 2.0 x 10⁻⁴ - 1.0 x 10⁻³-5.1 to -5.2~125>25~1.15~25>80[11]
PTAA 1.0 x 10⁻³ - 5.0 x 10⁻³-5.1 to -5.3~150>25 (inverted)~1.16~25>80[11]
SGT-405 3.3 x 10⁻⁴-5.1218314.790.9921.369.4[12]
SGT-411 7.6 x 10⁻⁴-5.1519518.871.0623.675.4[3]
Cz-P 1.2 x 10⁻³-5.35145>221.1423.5>80[13]
Cz-Pyr 1.5 x 10⁻³-5.40155>221.1523.7>80[13]

Analysis of Comparative Data:

  • Spiro-OMeTAD: Remains a top performer in terms of PCE, but its relatively low glass transition temperature and high cost are significant drawbacks.

  • PTAA: Offers higher hole mobility and thermal stability compared to spiro-OMeTAD, making it an excellent alternative, particularly for inverted device architectures.[11]

  • Carbazole-based HTMs (SGT-405, SGT-411, Cz-P, Cz-Pyr): These examples demonstrate the potential of carbazole derivatives to achieve high power conversion efficiencies, often with significantly improved thermal stability (higher Tg) compared to spiro-OMeTAD.[3][12][13] The tunability of their electronic properties through chemical modification allows for optimization of energy level alignment with the perovskite layer.

The following diagram illustrates the workflow for evaluating a novel hole-transporting material.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(9-methyl-9H-carbazol-2-yl)ethanone

Advanced Operational Safety and PPE Matrix for Handling 1-(9-methyl-9H-carbazol-2-yl)ethanone Introduction 1-(9-methyl-9H-carbazol-2-yl)ethanone (CAS: 92552-42-6) is a specialized tricyclic aromatic compound widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and PPE Matrix for Handling 1-(9-methyl-9H-carbazol-2-yl)ethanone

Introduction

1-(9-methyl-9H-carbazol-2-yl)ethanone (CAS: 92552-42-6) is a specialized tricyclic aromatic compound widely utilized as a highly versatile building block in the synthesis of organic light-emitting diodes (OLEDs), organic semiconductors, and pharmaceutical intermediates[1]. Due to its fused heterocyclic structure, handling this compound requires stringent, field-proven safety protocols.

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on passive compliance; it requires an active understanding of chemical causality. This guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), operational workflows, and disposal plans necessary to handle this carbazole derivative safely and efficiently.

Physicochemical Hazard Profile: The Causality of Risk

To select the appropriate PPE, one must first understand the mechanistic risks posed by the molecule. Carbazole derivatives are inherently lipophilic[2]. When handled in a dry powder form, the primary risk is aerosolization, which can lead to severe respiratory tract irritation. However, the risk profile shifts dramatically when the compound is dissolved in common organic solvents (e.g., dichloromethane, toluene, or THF) during cross-coupling reactions. The solvent acts as a permeation enhancer, allowing the lipophilic carbazole core to rapidly cross the stratum corneum if it breaches the glove barrier, leading to systemic exposure and severe dermatitis[3],[2].

Table 1: Hazard Classification and Physicochemical Profile

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 92552-42-6Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 223.27 g/mol Determines stoichiometric calculations in OLED and drug synthesis.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Dictates the absolute necessity for strict barrier PPE and respiratory protection.
Lipophilicity High (Predicted LogP >3.0)Rapid skin permeation if dissolved in organic solvents; necessitates nitrile/butyl gloves.
Physical State Solid (Crystalline Powder)High risk of aerosolization and static charge accumulation during dispensing.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling functionalized carbazoles. The following PPE matrix is engineered to provide redundant barrier protection based on the compound's specific hazard profile.

Table 2: PPE Specifications and Justifications

PPE CategoryMinimum RequirementScientific Justification & Causality
Hand Protection Double-layered Nitrile (≥8 mil) or Butyl RubberCarbazole derivatives and their carrier solvents easily permeate standard latex. Double-gloving provides a fail-safe against micro-tears during mechanical handling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent fine crystalline dust from causing severe corneal irritation or micro-abrasions.
Body Protection Flame-Resistant (FR) Nomex Lab CoatOften handled alongside highly flammable solvents (THF, Toluene) in cross-coupling reactions. FR coats prevent catastrophic ignition.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of aerosolized tricyclic aromatic dust, which acts as a respiratory tract irritant (STOT SE 3) if handled outside a fume hood.

Operational Workflow: Safe Dispensing and Solution Preparation

The following protocol is a self-validating system designed to mitigate static discharge and inhalation risks during the initial handling phase.

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm.

  • PPE Donning: Equip double-layered nitrile gloves, chemical splash goggles, and an FR lab coat[4].

  • Static Mitigation (Critical Step): Carbazole powders accumulate static charge. Ground the analytical balance and use a static-free, anti-magnetic PTFE or ceramic spatula. This prevents the powder from aerosolizing or clinging to the weighing vessel.

  • Dispensing: Transfer the required mass of 1-(9-methyl-9H-carbazol-2-yl)ethanone into a pre-tared, amber glass vial. Amber glass is recommended to prevent potential UV-induced degradation of the ketone moiety.

  • Solvent Addition: Slowly introduce the reaction solvent using a volumetric pipette. Keep the fume hood sash as low as ergonomically possible to maintain a physical blast/splash barrier.

  • Sealing: Secure the vial with a PTFE-lined septum cap before removing it from the controlled environment of the fume hood.

G Start Risk Assessment & Fume Hood Prep PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Handle Dispense 1-(9-methyl-9H- carbazol-2-yl)ethanone PPE->Handle Spill Spill Occurs? Handle->Spill Contain Contain & Absorb (Inert Material) Spill->Contain Yes Dispose Halogen-Free Organic Waste Spill->Dispose No Clean Decontaminate Surfaces Contain->Clean Clean->Dispose

Safe handling, operational workflow, and spill response logic for carbazole derivatives.

Spill Response and Decontamination Protocol

In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination and exposure[2].

  • Isolation: Immediately halt operations, lower the fume hood sash, and alert nearby personnel.

  • Containment (Solid Spill): Do not sweep dry powder, as this induces aerosolization. Lightly dampen the spilled 1-(9-methyl-9H-carbazol-2-yl)ethanone with a high-flashpoint, compatible solvent (e.g., polyethylene glycol or water) to bind the particulates.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a designated, clearly labeled hazardous waste container.

  • Surface Decontamination: Wash the affected area with an appropriate surfactant or a 5% sodium hypochlorite solution to degrade residual organic matter, followed by a thorough deionized water rinse.

Waste Management and Disposal Plan

Carbazole derivatives must never be disposed of in standard aqueous waste streams due to their toxicity to aquatic life and persistence in the environment[5].

WasteDisposal Waste 1-(9-methyl-9H-carbazol- 2-yl)ethanone Waste State Physical State? Waste->State Solid Solid Powder/ Contaminated PPE State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid SolidBin Solid Organic Waste Bin Solid->SolidBin Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen HaloBin Halogenated Liquid Waste Halogen->HaloBin Yes NonHaloBin Non-Halogenated Liquid Waste Halogen->NonHaloBin No Incineration High-Temp Incineration (EPA Compliant) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Decision tree for the categorization and disposal of carbazole-contaminated waste.

  • Solid Waste: Contaminated PPE, spatulas, Kimwipes, and empty vials must be placed in a designated "Solid Organic Waste" bin slated for high-temperature incineration.

  • Liquid Waste: Segregate liquid waste strictly based on the carrier solvent used. If the carbazole was dissolved in a halogenated solvent (e.g., chloroform or DCM), it must go into the "Halogenated Liquid Waste" carboy. Otherwise, use the "Non-Halogenated Liquid Waste" container.

References

  • Title: 2-ACETYLCARBAZOLE 98 Safety Data Source: LookChem URL: [Link]

  • Title: Personal Protective Equipment Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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